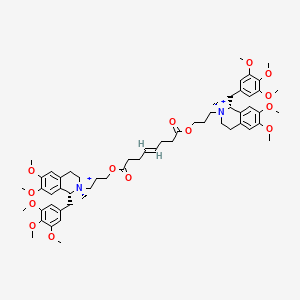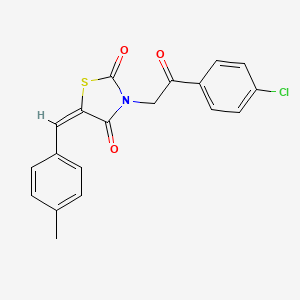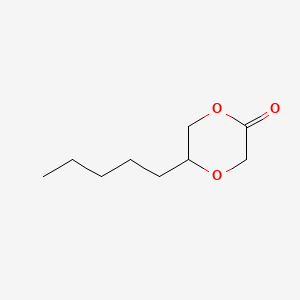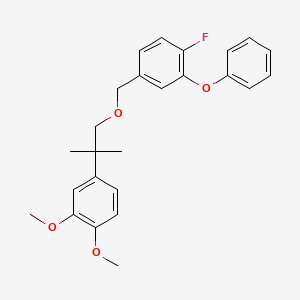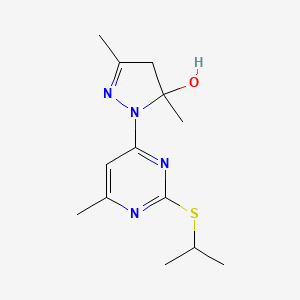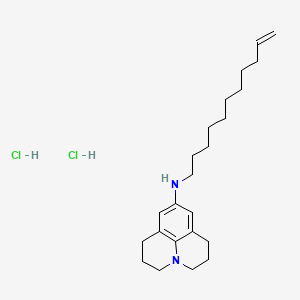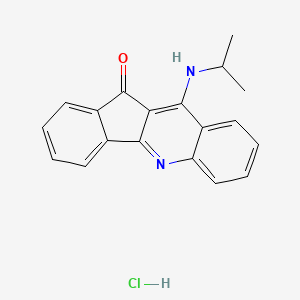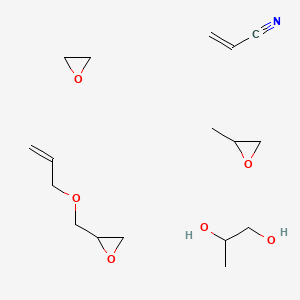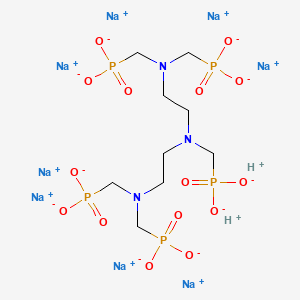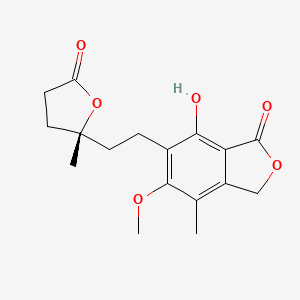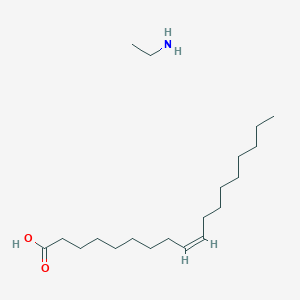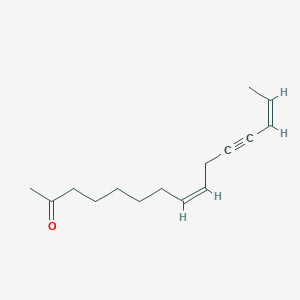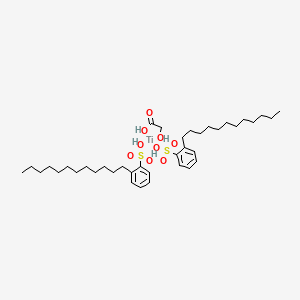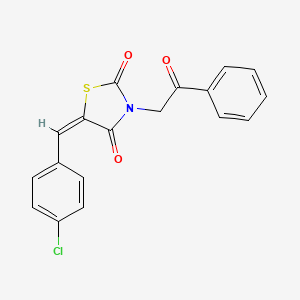
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring, along with phenacyl and chlorobenzylidene groups, enhances the compound’s pharmacological potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-chlorobenzaldehyde and phenacyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenacyl and chlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects. Molecular docking studies have shown that the compound can bind to specific proteins, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 3-(Substituted phenacyl)-5-(4H-4-oxo-1-benzopyran-2-yl)-benzylidene-2,4-thiazolidinediones
- 5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which enhances its biological activity and makes it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
131554-63-7 |
|---|---|
Molekularformel |
C18H12ClNO3S |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10+ |
InChI-Schlüssel |
GZFDWBIJGHYTEJ-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


